What is the chemical structure of pantoprazole sulfide
What is the chemical structure of pantoprazole sulfide
An In-depth Technical Guide to Pantoprazole (B1678409) Sulfide (B99878)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of pantoprazole sulfide, a key intermediate and metabolite in the synthesis and metabolism of the proton pump inhibitor, pantoprazole. It details the compound's chemical structure, physicochemical properties, and relevant experimental protocols for its synthesis and analysis.
Chemical Structure and Identity
Pantoprazole sulfide, also known as pantoprazole thioether, is the direct precursor to pantoprazole. It is formed through the condensation of a substituted benzimidazole-2-thiol with a substituted pyridine-2-yl-methanol derivative. The formal IUPAC name for this compound is 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole.[1][2][3]
Below is a two-dimensional representation of the chemical structure of pantoprazole sulfide, generated using the Graphviz DOT language.
Caption: 2D chemical structure of pantoprazole sulfide.
Physicochemical Properties
The key physicochemical properties of pantoprazole sulfide are summarized in the table below. This data is essential for drug development, formulation, and analytical method development.
| Property | Value | Reference(s) |
| CAS Number | 102625-64-9 | [1][2] |
| Molecular Formula | C₁₆H₁₅F₂N₃O₃S | |
| Molecular Weight | 367.37 g/mol | |
| Appearance | White to pale yellow or light orange crystalline powder | |
| Melting Point | 109 - 120 °C | |
| Solubility | Soluble in Dichloromethane, Chloroform, Dimethyl Sulfoxide (DMSO), Ethanol, and Methanol. | |
| Purity (Typical) | >95-98% (by HPLC) | |
| SMILES | COC1=C(C(=NC=C1)CSC2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | |
| IUPAC Name | 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole |
Experimental Protocols
The following sections detail common experimental protocols for the synthesis and analysis of pantoprazole sulfide.
Synthesis of Pantoprazole Sulfide
Pantoprazole sulfide is synthesized via a nucleophilic substitution reaction. The protocol described is a representative procedure based on established literature.
Objective: To synthesize 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole (pantoprazole sulfide).
Materials:
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5-(difluoromethoxy)-2-mercaptobenzimidazole
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2-chloromethyl-3,4-dimethoxypyridine hydrochloride
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Sodium Hydroxide (B78521) (NaOH)
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Deionized Water
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Reaction vessel (e.g., 3 L four-necked round-bottom flask)
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Stirrer
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Temperature control system
Procedure:
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Charge the reaction vessel with 5-difluoromethoxy-2-mercaptobenzimidazole (e.g., 100 g) and deionized water (e.g., 1000 mL).
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Add sodium hydroxide (e.g., 37 g) to the mixture and stir at ambient temperature (25–30 °C) until all solids have dissolved. This forms the sodium salt of the mercaptobenzimidazole derivative in situ.
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In a separate vessel, dissolve 2-chloromethyl-3,4-dimethoxypyridine hydrochloride (e.g., 103 g) in deionized water (e.g., 200 mL).
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Slowly add the pyridine (B92270) solution to the reaction flask over a period of 2-3 hours, ensuring the temperature is maintained at 25-30 °C.
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Continue stirring the reaction mixture for 5-6 hours after the addition is complete.
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Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.
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Upon completion, cool the mixture to 15-20 °C to precipitate the product.
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Filter the resulting solid (pantoprazole sulfide) and wash the filter cake thoroughly with deionized water to remove inorganic salts.
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The wet cake can be dried under vacuum or used directly in the subsequent oxidation step to synthesize pantoprazole.
Caption: Workflow for the synthesis of pantoprazole sulfide.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of pantoprazole sulfide and for monitoring its formation during synthesis.
Objective: To develop a stability-indicating HPLC method for the determination of pantoprazole sulfide.
Instrumentation & Conditions:
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HPLC System: A standard HPLC system with a UV detector.
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Column: Hypersil ODS, C18, 5 µm (or equivalent).
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Mobile Phase:
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A: 0.01 M Phosphate Buffer (pH adjusted to 7.0).
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B: Acetonitrile.
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Gradient Program: A suitable gradient to resolve pantoprazole, pantoprazole sulfide (a process-related impurity), and other related substances.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 290 nm.
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Column Temperature: Ambient (~25 °C).
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Injection Volume: 20 µL.
Procedure:
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Standard Preparation: Prepare a stock solution of pantoprazole sulfide reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 100 µg/mL).
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Sample Preparation: Accurately weigh and dissolve the synthesized pantoprazole sulfide sample in the diluent to achieve a similar concentration to the standard solution.
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Chromatography: Equilibrate the column with the mobile phase. Inject the standard and sample solutions into the chromatograph.
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Analysis: Identify the pantoprazole sulfide peak by comparing its retention time with that of the reference standard. The sulfide impurity typically has a higher retention time (e.g., RRT of ~1.6) compared to pantoprazole under these conditions. Calculate the purity of the sample by comparing the peak area of the analyte to the total area of all peaks.
This technical guide provides foundational information for professionals working with pantoprazole sulfide. For regulatory submissions or cGMP manufacturing, all protocols and methods must be fully validated according to ICH guidelines.
